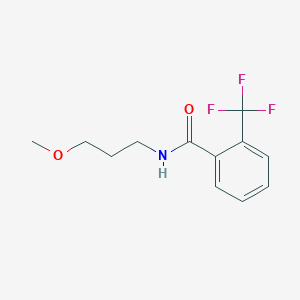
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFB is a small molecule that can be synthesized using various methods and has been found to have multiple applications in the field of biomedical research.
Scientific Research Applications
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to have multiple applications in the field of biomedical research. One of the primary applications of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is as a fluorescent probe for imaging intracellular lipid droplets. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to selectively bind to lipid droplets and emit fluorescence, making it an excellent tool for studying lipid metabolism and lipid-related diseases such as obesity and diabetes. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has also been used as a tool for studying the activity of enzymes such as lipases and phospholipases, which play a crucial role in lipid metabolism.
Mechanism of Action
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide binds to intracellular lipid droplets through hydrophobic interactions between the trifluoromethyl group and the hydrophobic core of the lipid droplets. The methoxypropyl group provides solubility in aqueous solutions, allowing N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide to be used in live-cell imaging experiments. The mechanism of action of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in studying enzyme activity involves the cleavage of the amide bond by the enzyme, leading to a change in the fluorescence emission spectrum of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to have minimal biochemical and physiological effects on cells and tissues. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide does not affect cell viability or proliferation at concentrations used in experiments. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide has been found to be non-toxic and non-cytotoxic, making it an excellent tool for studying intracellular lipid droplets and enzyme activity.
Advantages and Limitations for Lab Experiments
The primary advantage of using N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in lab experiments is its selectivity for intracellular lipid droplets and its ability to emit fluorescence, making it an excellent tool for studying lipid metabolism and related diseases. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is also non-toxic and non-cytotoxic, making it safe for use in live-cell imaging experiments. The primary limitation of using N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide is its moderate to low solubility in aqueous solutions, which can limit its use in some experimental setups.
Future Directions
There are several future directions for the use of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in scientific research. One future direction is the development of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide derivatives with improved solubility in aqueous solutions. Another future direction is the use of N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide in studying the role of lipid droplets in cancer and other diseases. N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide could also be used in the development of new drugs targeting lipid metabolism and related diseases. Finally, N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide could be used in the development of new imaging techniques for studying intracellular lipid droplets and related processes.
Synthesis Methods
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide can be synthesized using various methods, including the reaction of 2-trifluoromethylbenzoic acid with 3-methoxypropylamine in the presence of a coupling reagent such as EDCI or DCC. The reaction yields N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide as a white solid with a high purity level. Another method involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction yields N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide as a yellow oil with a moderate purity level.
properties
Product Name |
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide |
|---|---|
Molecular Formula |
C12H14F3NO2 |
Molecular Weight |
261.24 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C12H14F3NO2/c1-18-8-4-7-16-11(17)9-5-2-3-6-10(9)12(13,14)15/h2-3,5-6H,4,7-8H2,1H3,(H,16,17) |
InChI Key |
CXGQEIVOZAKTFV-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=CC=CC=C1C(F)(F)F |
Canonical SMILES |
COCCCNC(=O)C1=CC=CC=C1C(F)(F)F |
solubility |
39.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















